3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

Übersicht

Beschreibung

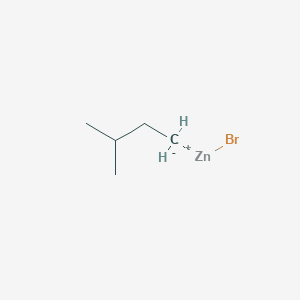

3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran is a useful research compound. Its molecular formula is C5H11BrZn and its molecular weight is 216.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

3-Methylbutylzinc bromide, also known as MFCD01311390 or 3-Methylbutylzinc bromide solution, is an organozinc compound . The primary targets of this compound are the molecules and structures it interacts with during the synthesis of advanced pharmaceutical intermediates .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . It can also react with deuterium-labeled aziridine and Me4 phen/NiCl2 to synthesize deuterium-labeled azanickelacyclobutane .

Biochemical Pathways

It plays a crucial role in the synthesis of advanced pharmaceutical intermediates , indicating its involvement in various biochemical synthesis pathways.

Result of Action

The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists .

Action Environment

The action of 3-Methylbutylzinc bromide is influenced by environmental factors such as temperature and the presence of other chemicals. It is typically stored at a temperature of 2-8°C . Its reactivity with other substances can also influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

3-Methylbutylzinc bromide solution plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the construction of complex molecular architectures.

Molecular Mechanism

At the molecular level, 3-Methylbutylzinc bromide solution exerts its effects through binding interactions with biomolecules. It can act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. This reactivity is essential for enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to form stable complexes with other molecules underlies its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbutylzinc bromide solution can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to air and moisture, which can lead to its degradation . Therefore, proper storage and handling are essential to maintain its reactivity and effectiveness in biochemical experiments.

Dosage Effects in Animal Models

The effects of 3-Methylbutylzinc bromide solution vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in biochemical synthesis, while higher doses could lead to toxic or adverse effects. Studies on dosage thresholds and toxicity are crucial to understand the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

3-Methylbutylzinc bromide solution is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of complex molecules often involves enzymatic reactions that facilitate the incorporation of the 3-methylbutyl group into target compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Methylbutylzinc bromide solution within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding these processes is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of 3-Methylbutylzinc bromide solution affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical reactions and its overall effectiveness in cellular processes .

Biologische Aktivität

3-Methylbutylzinc bromide, often utilized in organic synthesis, is a reagent that has garnered attention due to its unique biological activities. This compound, particularly in a 0.5 M concentration dissolved in tetrahydrofuran (THF), has been studied for its potential applications in medicinal chemistry and biochemistry. This article aims to provide an overview of the biological activity of 3-Methylbutylzinc bromide, supported by data tables, case studies, and detailed research findings.

3-Methylbutylzinc bromide has the chemical formula CHBrZn and is classified as an organozinc compound. It is typically used as a nucleophile in various organic reactions, including cross-coupling reactions and the synthesis of complex organic molecules .

The biological activity of 3-Methylbutylzinc bromide can be attributed to its ability to form organozinc intermediates, which are crucial in various biochemical pathways. The mechanism involves the nucleophilic attack on electrophilic centers, leading to the formation of carbon-carbon bonds that are essential in the synthesis of biologically active compounds.

Biological Activity Overview

Research indicates that 3-Methylbutylzinc bromide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that organozinc compounds can possess antimicrobial properties, potentially making them useful in developing new antibiotics.

- Neuroprotective Effects : Some organozinc compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence that certain zinc compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Neuroprotection

A study demonstrated that organozinc compounds, including 3-Methylbutylzinc bromide, exhibited protective effects against oxidative stress-induced cell death in neuronal cell cultures. The mechanism was linked to the modulation of intracellular calcium levels and the activation of antioxidant pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that 3-Methylbutylzinc bromide displayed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Safety and Toxicology

While exploring the biological activities of 3-Methylbutylzinc bromide, it is crucial to consider safety and toxicity profiles. Organozinc compounds can exhibit toxicity at high concentrations, necessitating careful handling and usage guidelines. Studies have shown that exposure to high levels can lead to respiratory and neurological complications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Methylbutylzinc bromide is a useful research compound that plays a significant role in biochemical reactions, especially in synthesizing complex organic molecules. It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for synthesizing indazole-based glucagon receptor antagonists .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists.

Molecular Mechanism

At the molecular level, 3-Methylbutylzinc bromide solution exerts its effects through binding interactions with biomolecules. It can act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. This reactivity is essential for enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to form stable complexes with other molecules underlies its utility in biochemical applications.

Synthesis of Advanced Pharmaceutical Intermediates

3-Methylbutylzinc bromide plays a crucial role in the synthesis of advanced pharmaceutical intermediates. The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

3-Methylbutylzinc bromide participates in two primary reaction pathways:

Nucleophilic Addition

The reagent acts as a nucleophile, attacking electrophilic carbons in carbonyl compounds. For example, it reacts with aldehydes/ketones to form secondary alcohols via a two-step mechanism involving zinc coordination and protonation .

Transmetalation and Cross-Coupling

In palladium- or copper-catalyzed reactions, the 3-methylbutyl group transfers to transition metals, enabling C–C bond formation. This is critical in synthesizing bicyclo[1.1.1]pentane (BCP) derivatives and functionalized aziridines .

Aziridine Ring-Opening Reactions

3-Methylbutylzinc bromide facilitates stereospecific ring-opening of tosyl-protected aziridines. For example:

-

Reaction with cis-1-(4-tolylsulfonyl)-2-iodo-3-tert-butylaziridine yields cis-selenoaziridines in 72% yield .

-

The stereochemical outcome is governed by THF’s coordination to zinc, which directs nucleophilic attack at the less hindered carbon .

Solvent Effects and Speciation

THF coordinates strongly with zinc, forming stable complexes that modulate reactivity:

-

Theoretical studies (SMD(THF)/B2PLYP level) show THF solvation reduces electrophilicity at zinc, favoring controlled nucleophilic addition over side reactions .

-

The solvent’s dielectric constant (ε = 7.6) stabilizes ionic intermediates, critical for high-yield transmetalation .

Comparative Reactivity

Eigenschaften

IUPAC Name |

bromozinc(1+);2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTRWKRSHGMHRI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.